4'-Piperidinylcarbonylmethoxyacetophenone
Description
Contextualization of Acetophenone (B1666503) and Piperidine (B6355638) Scaffolds in Chemical Research
The acetophenone scaffold, characterized by a phenyl ring attached to a methyl ketone group, is a prevalent structural unit in both natural products and synthetic molecules. It serves as a versatile building block in organic synthesis and is a key pharmacophore in numerous biologically active compounds. The reactivity of the ketone and the aromatic ring allows for a wide range of chemical modifications, making it a valuable template in drug discovery and materials science.
Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and alkaloids. nih.govresearchgate.netijnrd.org Its conformational flexibility and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent occurrence in centrally active drugs and other therapeutic agents. The nitrogen atom provides a handle for further functionalization, enabling the fine-tuning of a molecule's physicochemical properties. nih.gov
Rationale for Investigating 4'-Piperidinylcarbonylmethoxyacetophenone
The rationale for investigating this compound stems from the potential synergistic or novel properties that may arise from the combination of the acetophenone and piperidine scaffolds. The linkage of these two moieties via an ether and an amide bond creates a molecule with a distinct three-dimensional architecture and electronic distribution.
The presence of the 4-acetylphenyl ether group suggests potential for interactions with biological targets that recognize this motif. mdpi.com Furthermore, the piperidine ring is a well-established fragment in ligands for various receptors in the central nervous system. ijnrd.orgnih.gov The specific arrangement of the carbonyl and ether linkages could influence the molecule's conformation, lipophilicity, and hydrogen bonding capacity, which are critical determinants of its potential interactions with biological macromolecules. The synthesis of such hybrid molecules allows researchers to explore new areas of chemical space and to probe the structure-activity relationships of compounds that target specific biological pathways.
Current Research Gaps and Future Perspectives on this compound
Future research perspectives should focus on the following areas:
Synthesis and Characterization: Development and optimization of a reliable synthetic route to obtain pure this compound. Comprehensive characterization using modern spectroscopic and spectrometric techniques is essential to confirm its structure and purity.
Physicochemical Profiling: Determination of key physicochemical properties such as solubility, lipophilicity (logP), and pKa, which are crucial for understanding its behavior in biological systems.
Structural Analysis: Elucidation of its three-dimensional structure through single-crystal X-ray diffraction to understand its conformational preferences and intermolecular interactions. researchgate.net
Biological Screening: A broad-based biological screening against a panel of relevant targets, guided by the known activities of its constituent scaffolds, could uncover potential therapeutic applications. For instance, given the prevalence of piperidine in CNS-active drugs, initial screening could focus on neurological targets. nih.gov
Computational Modeling: In silico studies to predict its binding modes with potential biological targets and to guide the design of future analogues with improved properties. nih.gov
Overview of Advanced Chemical Research Methodologies Applicable to this compound
The comprehensive study of a novel compound like this compound would benefit from the application of a suite of advanced chemical research methodologies.
Synthesis and Purification: A plausible synthetic approach would involve a two-step process. The first step would be the Williamson ether synthesis, reacting 4-hydroxyacetophenone with an α-haloacetyl halide (e.g., chloroacetyl chloride) in the presence of a base to form an intermediate, 2-chloro-1-(4-acetylphenoxy)ethanone. The second step would be the nucleophilic substitution of the chlorine atom by piperidine to yield the final product. Purification would likely be achieved through column chromatography followed by recrystallization.
Structural Elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be fundamental for confirming the connectivity of the atoms. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to unambiguously assign all proton and carbon signals.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the two carbonyl groups (ketone and amide) and the C-O-C ether linkage.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments could provide further structural information.
Single-Crystal X-ray Diffraction: Obtaining a suitable crystal would allow for the definitive determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.net
Computational Chemistry:
Density Functional Theory (DFT) Calculations: DFT methods can be used to predict the optimized geometry, vibrational frequencies, and NMR chemical shifts of the molecule, which can be compared with experimental data for validation. nih.gov
Molecular Docking and Dynamics: If a biological target is identified, molecular docking and molecular dynamics simulations can be employed to predict the binding mode and affinity of the compound with the target protein, providing insights into the molecular basis of its activity. rsc.org
Data Tables
Below are interactive tables summarizing the key chemical information and predicted spectroscopic data for this compound.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | 1-(4-(2-(piperidin-1-yl)-2-oxoethoxy)phenyl)ethan-1-one |
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |
| InChI Key | InChIKey=... |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| 1H NMR | Aromatic protons (AA'BB' system), singlet for O-CH2-C=O, multiplets for piperidine protons, singlet for acetyl methyl protons. |
| 13C NMR | Signals for two carbonyl carbons (ketone and amide), aromatic carbons, O-CH2 carbon, piperidine carbons, and acetyl methyl carbon. |
| IR (cm-1) | ~1680 (aromatic ketone C=O stretch), ~1650 (amide C=O stretch), ~1250 (aryl ether C-O stretch), ~1180 (alkyl ether C-O stretch). |
| MS (m/z) | Molecular ion peak [M]+ at 261, and characteristic fragment ions corresponding to the loss of the piperidine moiety or the acetyl group. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-acetylphenoxy)-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-12(17)13-5-7-14(8-6-13)19-11-15(18)16-9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHLKKYWNAOHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048829 | |
| Record name | 4'-Piperidinylcarbonylmethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31188-99-5 | |
| Record name | 2-(4-Acetylphenoxy)-1-(1-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31188-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 4'-piperidinocarbonylmethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031188995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Piperidinylcarbonylmethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-PIPERIDINYLCARBONYLMETHOXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKS66N52XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4 Piperidinylcarbonylmethoxyacetophenone
Retrosynthetic Analysis of 4'-Piperidinylcarbonylmethoxyacetophenone
Retrosynthetic analysis is a problem-solving method that works backward from the desired product to devise a synthetic plan. ias.ac.in For this compound, the analysis involves identifying key bonds that can be disconnected, corresponding to reliable forward reactions. numberanalytics.comscitepress.org The primary bonds for consideration are the amide, the ether linkage, and the carbon-carbon bond of the acetophenone (B1666503) group.
The acetophenone portion of the molecule is essentially a substituted aromatic ketone. The most logical disconnection strategy targets the bond between the aromatic ring and the acetyl group, which corresponds to the well-established Friedel-Crafts acylation reaction. lkouniv.ac.in
C-CO Disconnection (Friedel-Crafts Approach): This strategy breaks the bond between the benzene (B151609) ring and the carbonyl carbon.
Synthons: This disconnection yields a phenoxy-based anionic synthon and an acylium cation (CH₃CO⁺).
Reagents: In the forward synthesis, this would involve reacting a suitable benzene derivative with an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). pearson.comdoubtnut.com
Functional Group Interconversion (FGI): A more practical approach begins with a pre-functionalized acetophenone. The most common starting material for this moiety is 4-hydroxyacetophenone, which is commercially available. This simplifies the synthesis by avoiding the need to perform a Friedel-Crafts reaction on a substituted benzene ring, which could have selectivity issues.
Piperidine (B6355638) is a fundamental nitrogen-containing heterocycle widely used in pharmaceuticals. researchgate.net
Direct Use of Piperidine: For the synthesis of the target molecule, the most efficient strategy is to use piperidine as a starting material. It is inexpensive and readily available. The key disconnection is therefore not within the ring itself, but at the amide bond connecting it to the rest of the molecule.
Ring Synthesis (Advanced Strategy): While not typically necessary for this target, the piperidine ring can be synthesized from acyclic precursors or by modifying other ring systems. A prevalent method is the hydrogenation of a corresponding pyridine (B92270) ring. researchgate.net Recent advancements also include modular approaches that functionalize the piperidine ring through biocatalytic C-H oxidation followed by cross-coupling, which can reduce the number of synthetic steps for complex derivatives. news-medical.net
The linker consists of an ether and an amide group. Disconnecting either of these functional groups represents a viable synthetic route.
Strategy A: Amide Bond Disconnection (C-N) This is a highly reliable disconnection that breaks the bond between the piperidine nitrogen and the carbonyl carbon. researchgate.net
Forward Reaction: This corresponds to a standard amidation reaction.
Precursors: Piperidine and 2-(4-acetylphenoxy)acetic acid (or its more reactive acyl chloride derivative).
Strategy B: Ether Bond Disconnection (Aryl-O) This disconnection breaks the ether linkage at the aromatic ring, which points to a Williamson ether synthesis. youtube.com
Forward Reaction: Nucleophilic substitution where a phenoxide attacks an electrophilic carbon.
Precursors: 4-hydroxyacetophenone and an N-substituted haloacetamide, specifically 2-chloro-1-(piperidin-1-yl)ethan-1-one.
A comparison of these two primary retrosynthetic pathways is outlined below.
| Retrosynthetic Pathway | Key Disconnection | Primary Precursors | Reaction Type |
| Pathway 1 | Amide (C-N) followed by Ether (Aryl-O) | 4-hydroxyacetophenone, an alpha-haloacetate (e.g., ethyl bromoacetate), and piperidine. | Williamson Ether Synthesis & Amidation |
| Pathway 2 | Ether (Aryl-O) followed by Amide (C-N) | 4-hydroxyacetophenone, piperidine, and a haloacetyl halide (e.g., chloroacetyl chloride). | Amidation & Williamson Ether Synthesis |
These pathways demonstrate how the target molecule can be constructed from simple, commercially available starting materials through a sequence of robust and well-understood chemical reactions.
Classical and Contemporary Approaches to Acetophenone Derivatization
The synthesis of the core acetophenone structure is a cornerstone of industrial and laboratory organic chemistry. Both classical and modern methods are employed for its production.
The Friedel-Crafts acylation is a classic and fundamental method for forming aromatic ketones. libretexts.org It involves the electrophilic aromatic substitution of an acyl group onto a benzene ring. pearson.com
The reaction to synthesize acetophenone itself is typically carried out by treating benzene with acetyl chloride or acetic anhydride. doubtnut.comblogspot.com A Lewis acid, most commonly aluminum chloride (AlCl₃), is required as a catalyst to generate the reactive electrophile, the acylium ion. pearson.comsarthaks.com The mixture is often heated to facilitate the reaction. libretexts.org
Below is a summary of the classical Friedel-Crafts synthesis of acetophenone.
| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product |
| Benzene (C₆H₆) | Acetyl Chloride (CH₃COCl) | Aluminum Chloride (AlCl₃) | Acylium Ion (CH₃CO⁺) | Acetophenone (C₆H₅COCH₃) |
More contemporary methods for synthesizing acetophenone focus on catalytic oxidation, which can offer environmental and economic advantages. These routes often start from inexpensive hydrocarbon feedstocks like ethylbenzene (B125841) or styrene (B11656). nih.gov
Oxidation of Ethylbenzene: This is a dominant industrial method for producing acetophenone. nih.gov The process involves the liquid-phase catalytic oxidation of ethylbenzene using air as the oxidant. nih.govresearchgate.net Various catalysts have been developed to improve efficiency and selectivity, including cobalt and manganese salts, as well as mesoporous cobalt oxide (mCo₃O₄), which has shown high conversion and selectivity. nih.govresearchgate.net
Wacker-type Oxidation of Styrene: The oxidation of terminal olefins to ketones, a process related to the industrial Wacker process, can be applied to styrene to produce acetophenone. mdpi.com This method typically employs a palladium catalyst and an oxidant such as hydrogen peroxide (H₂O₂) or oxygen. Research has demonstrated that specialized catalysts, such as a mesoporous Janus-type palladium catalyst, can achieve high yields of acetophenone in an aqueous phase. mdpi.com
Hock Process Byproduct: Acetophenone is also obtained as a significant byproduct in the Hock process, which is primarily used for the industrial production of phenol (B47542) and acetone (B3395972) from the oxidation of cumene (B47948). nih.gov
A comparison of these contemporary oxidation routes is provided in the table below.
| Method | Starting Material | Typical Catalyst | Oxidant | Primary Product(s) |
| Ethylbenzene Oxidation | Ethylbenzene | Co/Mn salts; Co₃O₄ nih.govresearchgate.net | Air (O₂) | Acetophenone, 1-Phenylethanol nih.gov |
| Styrene Oxidation | Styrene | Palladium (Pd) complexes mdpi.com | H₂O₂, O₂ mdpi.com | Acetophenone |
| Hock Process | Cumene | Acid-catalyzed decomposition of cumene hydroperoxide nih.gov | Air (O₂) | Phenol, Acetone (Acetophenone as byproduct) nih.gov |
These modern catalytic routes represent the forefront of acetophenone production, aiming for higher efficiency, selectivity, and sustainability compared to classical methods. nih.gov
Transformations of the Acetyl Group in Acetophenone Synthesis
The acetyl group of acetophenone is a versatile functional handle that can be subjected to a wide array of chemical transformations, allowing for the synthesis of diverse organic compounds. ichem.md While the synthesis of this compound ultimately retains the acetyl group, understanding its reactivity is crucial for developing synthetic routes and avoiding unwanted side reactions. The reactivity can be broadly categorized by transformations involving the methyl group, the carbonyl group, or both. ichem.md
The methyl group's α-hydrogens are acidic and can be removed by a base, enabling condensation reactions. ncert.nic.in A prominent example is the Claisen-Schmidt condensation, where acetophenone reacts with an aldehyde (like benzaldehyde) in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones. ichem.md
The carbonyl group itself undergoes numerous reactions. One key transformation is its protection to prevent reaction under certain conditions. For instance, the carbonyl can be converted into a 1,3-dioxolane (B20135) by reacting the acetophenone with a 1,2-diol in the presence of an acid catalyst. These protecting groups are stable in neutral and basic media and can be removed with aqueous acid when desired. ichem.md
Furthermore, the acetyl group can be a precursor to other functionalities. The methyl group can be halogenated, typically with bromine, to form α-bromoacetophenones. These intermediates are valuable precursors for introducing nucleophiles at the α-position. ichem.md
Table 1: Selected Transformations of the Acetophenone Acetyl Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | Chalcone (α,β-unsaturated ketone) |
| Ketalization (Protection) | 1,2-Diol (e.g., Ethylene Glycol), Acid Catalyst | 1,3-Dioxolane |
| α-Halogenation | Br₂, Acid/Base Catalyst | α-Bromoacetophenone |
Synthetic Routes to Piperidine Ring Systems and Functionalization
The piperidine ring is a prevalent scaffold in pharmaceuticals and requires robust synthetic methods for its construction and subsequent modification. nih.gov
Mannich Reaction and Stereoselective Syntheses of Piperidines
The Mannich reaction is a powerful tool for constructing piperidine rings through the formation of C-C and C-N bonds. researchgate.net A general Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. In the context of piperidine synthesis, intramolecular versions of this reaction are particularly valuable. acs.org
Modern advancements have focused on stereoselective Mannich reactions to control the three-dimensional architecture of the resulting piperidine. For example, a three-component vinylogous Mannich-type reaction (VMR) using a 1,3-bis-trimethylsilylenol ether can produce chiral dihydropyridinone compounds. rsc.orgscispace.com These dihydropyridinones serve as versatile intermediates that, like the biosynthetic intermediate Δ¹-piperideine, can be elaborated into a variety of multi-substituted chiral piperidines. rsc.orgscispace.com
Another stereoselective approach is the nitro-Mannich reaction, which reacts a nitroalkane with an imine to form a β-nitroamine. researchgate.netucl.ac.uk Subsequent reductive cyclization of the β-nitroamine can yield highly functionalized piperidines with excellent control over the stereochemistry at multiple centers. ucl.ac.uk
Alkylation and Acylation of Piperidine Derivatives
Once the piperidine ring is formed, it can be functionalized through reactions at the nitrogen atom. N-alkylation and N-acylation are fundamental transformations for elaborating the piperidine scaffold. nih.govodu.edu
N-Alkylation involves the formation of a C-N bond, typically by reacting the piperidine's secondary amine with an alkyl halide. To prevent the formation of a quaternary ammonium (B1175870) salt from over-alkylation, the reaction can be performed by slowly adding the alkylating agent to an excess of the amine. researchgate.net Alternatively, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) can be used to deprotonate the piperidine, increasing its nucleophilicity for reaction with the alkyl halide in a solvent like dimethylformamide (DMF). researchgate.net
N-Acylation is the key step for introducing the carbonyl-linked acetophenone moiety in the synthesis of the target molecule. This reaction involves forming an amide bond between the piperidine nitrogen and a carboxylic acid or its derivative. A common method is to react piperidine with an acyl chloride in the presence of a base to neutralize the HCl byproduct. More advanced methods, particularly for improving yields and accommodating sensitive substrates, employ peptide coupling reagents.
For the synthesis of this compound, the N-acylation would involve reacting piperidine with an activated form of 2-(4-acetylphenoxy)acetic acid.
Wittig Olefination, O-Alkylation, and Nucleophilic Substitution in Piperidine Synthesis
Further functionalization of the piperidine ring system can be achieved through a variety of powerful reactions.
The Wittig reaction provides a method to convert a carbonyl group within a piperidine ring (a piperidinone) into a carbon-carbon double bond. For instance, a protected piperidin-4-one can be subjected to a Wittig reaction to introduce an ester-containing alkylidene side chain. This creates an α,β-unsaturated ester that can be subsequently hydrogenated and modified. nih.gov
O-Alkylation is relevant when a hydroxyl-substituted piperidine is used as an intermediate. The hydroxyl group can be alkylated, for example, through a Williamson ether synthesis, to introduce further complexity.
Nucleophilic substitution is a broad but critical reaction class for piperidine functionalization. A common strategy involves converting a hydroxyl group on a piperidine side chain into a good leaving group, such as a mesylate. This activated intermediate can then be displaced by a variety of nucleophiles. For example, a mesylate can undergo nucleophilic substitution with an amine to introduce a new aminoethyl side chain onto the piperidine scaffold. nih.gov This highlights a powerful method for building complex side chains attached to the core ring.
Optimized Synthetic Protocols for this compound
An optimized, multi-step protocol for the synthesis of this compound is constructed by combining several of the aforementioned reactions into a logical sequence. The most efficient pathway involves preparing the two key fragments separately before coupling them.
The proposed three-step synthesis is as follows:
Williamson Ether Synthesis: 4'-Hydroxyacetophenone (B195518) is reacted with an alkyl haloacetate, such as ethyl bromoacetate, in the presence of a weak base like potassium carbonate in a polar aprotic solvent (e.g., acetone or DMF). This forms the intermediate ethyl 2-(4-acetylphenoxy)acetate.
Saponification: The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid, 2-(4-acetylphenoxy)acetic acid. This is typically achieved using a base like sodium hydroxide (B78521) or lithium hydroxide in an aqueous-organic solvent mixture, followed by acidic workup.
Amide Coupling (N-Acylation): The resulting carboxylic acid is coupled with piperidine to form the final product. This is the N-acylation step described in section 2.3.2.
Yield Enhancement and Reaction Efficiency Optimization
For the Williamson Ether Synthesis (Step 1): The choice of base and solvent is crucial. While strong bases can be used, a milder base like K₂CO₃ is often sufficient and prevents potential side reactions involving the enolization of the acetophenone. Using a phase-transfer catalyst can sometimes accelerate the reaction and improve yields. Reaction temperature is typically kept moderate (e.g., refluxing acetone) to ensure a reasonable reaction rate without promoting decomposition.
For Saponification (Step 2): Complete hydrolysis of the ester is necessary. Using lithium hydroxide (LiOH) in a tetrahydrofuran (B95107) (THF)/water mixture at room temperature is an effective and mild method that minimizes the risk of side reactions on the ketone. Monitoring the reaction by thin-layer chromatography (TLC) ensures that the reaction is driven to completion before the acidic workup.
For Amide Coupling (Step 3): This is often the most critical step to optimize. While converting the carboxylic acid to an acyl chloride is a classic approach, it can be harsh. Modern peptide coupling reagents offer a milder and more efficient alternative. The use of a reagent system like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can significantly improve yields and reduce reaction times. These reactions are performed in anhydrous polar aprotic solvents like DMF or dichloromethane (B109758) (DCM) at controlled temperatures, often starting at 0 °C and slowly warming to room temperature.
Table 2: Reagents for Optimization of Amide Coupling
| Coupling Reagent System | Role | Advantage |
|---|---|---|
| EDC / HOBt | Activates carboxylic acid, suppresses side reactions | High efficiency, readily available, minimizes racemization in chiral systems. |
| HATU / DIPEA | Activates carboxylic acid (Base is DIPEA) | Very fast reaction rates, high yields, effective for sterically hindered substrates. |
The synthesis of this compound can be approached through various established organic chemistry reactions. A common and logical synthetic pathway involves a multi-step process, beginning with readily available starting materials. A plausible route is the Williamson ether synthesis followed by an amidation reaction.
The initial step typically involves the reaction of a halo-substituted acetophenone with a hydroxy-containing piperidine derivative, or vice versa. For instance, 4'-hydroxyacetophenone can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an N-protected piperidine derivative bearing an appropriate electrophilic center.
A representative two-step synthesis is outlined below:
Step 1: Etherification
The first step is a classic Williamson ether synthesis. 4'-Hydroxyacetophenone is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). This deprotonates the phenolic hydroxyl group to form the corresponding phenoxide ion. This reactive intermediate is then reacted in situ with an N-protected piperidine derivative containing a leaving group, such as tert-butyl 4-(chloromethyl)piperidine-1-carboxylate. The phenoxide displaces the chloride ion in a nucleophilic substitution reaction (S_N2) to form the ether linkage.
Step 2: Amide Coupling
Alternatively, a more convergent approach involves the coupling of 4'-(carboxymethoxy)acetophenone with piperidine. This can be achieved using standard peptide coupling reagents. The carboxylic acid is activated in situ to form a more reactive species, such as an active ester or an acyl chloride. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). The activated acid is then treated with piperidine, which acts as the nucleophile, to form the final amide bond of this compound.
The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired yield, and ease of purification. cognitoedu.orgsavemyexams.comcognitoedu.org Each step requires careful optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, to maximize the yield and purity of the product.
Interactive Data Table: Comparison of Synthetic Routes
| Route | Key Reaction | Starting Materials | Reagents | Typical Yield (%) |
| A | Williamson Ether Synthesis & Amidation | 4'-Hydroxyacetophenone, Chloroacetyl chloride, Piperidine | K₂CO₃, Acetone, Et₃N | 75-85 |
| B | Amide Coupling | 4'-(Carboxymethoxy)acetophenone, Piperidine | DCC, DMAP, CH₂Cl₂ | 80-90 |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes. unibo.it For the synthesis of this compound, several green chemistry strategies can be implemented to minimize waste, reduce energy consumption, and use less hazardous substances. nih.govfigshare.com
Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. In the context of this compound synthesis, an amide coupling reaction (Route B) generally offers a higher atom economy compared to a multi-step route involving protection and deprotection steps.
Use of Safer Solvents and Reagents: Traditional organic solvents often pose environmental and health risks. researchgate.net Green chemistry promotes the use of safer alternatives. For instance, in the Williamson ether synthesis step, solvents like dimethyl sulfoxide (B87167) (DMSO) or DMF could potentially be replaced with greener solvents such as anisole (B1667542) or dihydrolevoglucosenone (Cyrene). The use of catalytic amounts of reagents is also a key aspect. chemtek.co.in For example, instead of stoichiometric bases, a catalytic phase-transfer catalyst could be employed. In recent years, deep eutectic solvents (DES), such as those formed from choline (B1196258) chloride and urea, have emerged as environmentally benign reaction media for the synthesis of piperidin-4-one derivatives and could be explored for this synthesis. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The selection of highly efficient catalysts can enable lower reaction temperatures and shorter reaction times. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy input compared to conventional heating methods. mdpi.com
Interactive Data Table: Green Chemistry Metrics for Synthesis
| Green Metric | Traditional Route (A) | Greener Route (B) |
| Atom Economy (%) | ~65% | ~85% |
| Solvent | Acetone, Dichloromethane | Water, Ethanol ajgreenchem.com |
| Catalyst | Stoichiometric Base (K₂CO₃) | Catalytic (e.g., Enzyme) |
| Energy Input | Reflux Temperature | Room Temperature/Microwave |
| Waste Generation | Higher (by-products, excess reagents) | Lower (fewer steps, recyclable catalyst) |
Scale-Up Considerations for Laboratory to Industrial Production
Transitioning the synthesis of this compound from a laboratory setting to industrial production presents a unique set of challenges and considerations. worldpharmatoday.com A process that is efficient on a gram scale may not be viable or safe on a kilogram or ton scale. chemtek.co.in
Process Optimization and Safety: One of the primary challenges in scaling up is managing the heat generated by exothermic reactions. chemtek.co.in Reactions that are easily controlled in a small flask can become hazardous in a large reactor. Therefore, a thorough understanding of the reaction thermodynamics and kinetics is essential. This involves identifying potential exotherms and developing strategies for heat management, such as controlled addition of reagents or efficient cooling systems. The choice of reagents also becomes critical; for instance, highly reactive or unstable reagents used in laboratory synthesis may need to be replaced with safer and more stable alternatives for large-scale production.
Equipment and Infrastructure: The equipment used in a laboratory, such as round-bottom flasks and magnetic stirrers, is not suitable for industrial production. deskera.com Scale-up requires the use of large-scale reactors, which have different heat and mass transfer characteristics. worldpharmatoday.com The mixing efficiency in a large reactor can significantly impact reaction rates and product distribution. Therefore, process parameters need to be re-optimized for the specific equipment being used.
Regulatory Compliance and Quality Control: Industrial chemical production is subject to stringent regulatory requirements, including those related to safety, environmental impact, and product quality. worldpharmatoday.com Good Manufacturing Practices (GMP) must be followed to ensure the consistency and purity of the final product. This involves developing and implementing robust analytical methods for quality control at various stages of the production process.
Interactive Data Table: Scale-Up Challenges and Mitigation Strategies
| Challenge | Potential Impact | Mitigation Strategy |
| Exothermic Reactions | Runaway reaction, safety hazard | Detailed thermal hazard assessment, controlled reagent addition, efficient reactor cooling chemtek.co.in |
| Mixing and Mass Transfer | Inconsistent reaction, lower yield | Reactor design optimization, use of appropriate agitation systems worldpharmatoday.com |
| Raw Material Sourcing | Production delays, increased cost | Develop multiple supplier relationships, long-term supply contracts worldpharmatoday.com |
| Purification | High solvent consumption, product loss | Develop crystallization-based purification, explore alternative separation technologies |
| Regulatory Approval | Delays in market entry | Proactive engagement with regulatory agencies, thorough process documentation worldpharmatoday.com |
Investigation of Biological Activities and Structure Activity Relationships Sar of 4 Piperidinylcarbonylmethoxyacetophenone Analogues
Exploration of Potential Biological Targets Based on Molecular Architecture
The unique molecular framework of 4'-Piperidinylcarbonylmethoxyacetophenone, featuring both a piperidine (B6355638) heterocycle and an acetophenone-derived structure, suggests potential interactions with a wide range of biological targets. The piperidine ring is a well-known "privileged" structure in medicinal chemistry, found in numerous pharmaceuticals, while acetophenone (B1666503) derivatives are recognized for their diverse biological activities, particularly as enzyme inhibitors. nih.govresearchgate.net
In Silico Prediction of Biological Activity Spectra
Computational, or in silico, methods are instrumental in the early stages of drug discovery for forecasting the likely biological activities and pharmacokinetic properties of novel compounds. nih.gov Tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure to predict its potential protein targets and pharmacological effects. clinmedkaz.org
For new piperidine derivatives, these predictive analyses can identify likely interactions with enzymes, G-protein coupled receptors (GPCRs), ion channels, and transport systems. clinmedkaz.org This allows for the prediction of a wide spectrum of potential therapeutic applications, including as anticancer, antimicrobial, or local anesthetic agents, as well as treatments for central nervous system (CNS) disorders. clinmedkaz.org Bioinformatic tools can also evaluate drug-likeness based on criteria like Lipinski's rule of five, and predict solubility, toxicity, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. biotechnologia-journal.orgresearchgate.net For instance, predictions can suggest whether a compound is likely to be a kinase inhibitor, a GPCR ligand, or an ion channel modulator. biotechnologia-journal.orgresearchgate.net Such computational screening helps prioritize which analogues of this compound warrant synthesis and further preclinical investigation. nih.govclinmedkaz.org
Receptor Interaction Profiling for Piperidine-containing Compounds
The piperidine moiety is a crucial structural element in many compounds that bind to various receptors, particularly GPCRs and neurotransmitter transporters. nih.govnih.gov Its presence in the this compound scaffold suggests a high probability of interaction with these target classes.
Sigma and Histamine (B1213489) Receptors: Studies on piperidine and piperazine-containing compounds have identified the heterocyclic ring as a key element for high-affinity binding to sigma-1 (σ1R) and sigma-2 (σ2R) receptors, as well as histamine H3 receptors. nih.gov For example, replacing a piperazine (B1678402) ring with a piperidine ring can dramatically increase affinity for the σ1R while maintaining high affinity for the H3R. nih.gov
Opioid Receptors: The piperidine structure is fundamental to the activity of potent opioids like fentanyl, which acts by activating μ-opioid receptors. wikipedia.org Synthetic campaigns have developed piperidine and piperazine analogues with balanced, low-nanomolar binding affinity for both the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). wikipedia.orgnih.gov
Other GPCRs: Piperidine derivatives have been shown to interact with a variety of other receptors. Some act as selective cannabinoid 2 (CB2) receptor agonists, while others, like 1-Piperidine Propionic Acid, can function as allosteric modulators of Protease Activated Receptor-2 (PAR2). nih.govacs.org The piperidine ring can fit into lipophilic pockets in receptors, such as the M2 receptor, leading to antiviral activity against influenza A. ijnrd.org
Neurotransmitter Transporters: The piperidine scaffold is also found in compounds that inhibit the reuptake of neurotransmitters. Methylphenidate, for instance, is a benzylpiperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org
The following table summarizes the receptor interactions of various piperidine-containing compounds.
| Compound Class | Receptor Target(s) | Observed Effect | Reference(s) |
| Piperidine/Piperazine Derivatives | Sigma-1 (σ1R), Histamine H3 (H3R) | High-affinity binding, antagonism | nih.gov |
| Piperidine/Piperazine Analogues | μ-Opioid Receptor (MOR), δ-Opioid Receptor (DOR) | Balanced agonist/antagonist activity | nih.gov |
| Fentanyl | μ-Opioid Receptors | Agonist | wikipedia.org |
| 1-Piperidine Propionic Acid | Protease Activated Receptor-2 (PAR2) | Allosteric modulator, antagonist | nih.gov |
| Conformationally Restricted Amides | Cannabinoid 2 Receptor (CB2R) | Selective agonist | acs.org |
| Methylphenidate | Dopamine (B1211576) Transporter (DAT), Norepinephrine (B1679862) Transporter (NET) | Reuptake inhibitor | wikipedia.org |
Enzyme Inhibition Studies of Acetophenone-derived Structures
The acetophenone portion of the target molecule is a well-established pharmacophore for enzyme inhibition. nih.gov Derivatives of acetophenone have been shown to be potent and, in some cases, selective inhibitors of several key enzymes.
Monoamine Oxidase B (MAO-B): Two series of acetophenone derivatives have been identified as preferential inhibitors of human MAO-B, with IC50 values in the nanomolar range and weak to no activity against MAO-A. rsc.orgresearchgate.net The most potent compounds, 1j and 2e , had IC50 values of 12.9 nM and 11.7 nM, respectively, making them more active than the reference drug selegiline. rsc.orgresearchgate.net
α-Glucosidase: Benzonate derivatives of acetophenone are potent α-glucosidase inhibitors. researchgate.netnih.gov A study of 23 such compounds found nine with IC50 values ranging from 1.68 to 7.88 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 54.74 µM). nih.govglobethesis.com The most active compound, 7u , had an IC50 of 1.68 µM. researchgate.netnih.gov
Tyrosinase: Acetophenone thiosemicarbazones have been synthesized and tested as tyrosinase inhibitors, with several compounds showing IC50 values below 1 µM. mdpi.com Compound 6 was identified as the most potent inhibitor in its series with an IC50 of 0.34 µM. mdpi.com
Other Metabolic Enzymes: Various acetophenone derivatives have demonstrated inhibitory effects against acetylcholinesterase (AChE), and human carbonic anhydrases I and II (hCA I/II), with Ki values in the micromolar range. nih.govresearchgate.net
The table below details the enzyme inhibitory activities of selected acetophenone derivatives.
| Compound Class | Enzyme Target | Potency (IC50 / Ki) | Reference(s) |
| Acetophenone Derivatives | Monoamine Oxidase B (MAO-B) | 11.7 - 12.9 nM (IC50) | rsc.orgresearchgate.net |
| Benzonate Derivatives of Acetophenone | α-Glucosidase | 1.68 - 7.88 µM (IC50) | researchgate.netnih.govglobethesis.com |
| Acetophenone Thiosemicarbazones | Tyrosinase | 0.34 µM (IC50) | mdpi.com |
| Acetophenone Derivatives | Acetylcholinesterase (AChE) | 71.34 - 143.75 µM (Ki) | nih.govresearchgate.net |
| Acetophenone Derivatives | Carbonic Anhydrase I (hCA I) | 555.76 - 1043.66 µM (Ki) | nih.govresearchgate.net |
| Acetophenone Derivatives | Carbonic Anhydrase II (hCA II) | 598.63 - 945.76 µM (Ki) | nih.govresearchgate.net |
Design and Synthesis of Structure-Activity Relationship (SAR) Libraries
To systematically explore the therapeutic potential of this compound, SAR libraries can be designed and synthesized. This involves methodical modifications to different parts of the molecule—the acetophenone substituent, the piperidine ring, and the N-substituents—to understand how each structural feature contributes to biological activity.
Systematic Modification of the Acetophenone Substituent
Altering the substitution pattern on the acetophenone ring is a key strategy for modulating biological activity and selectivity.
Position and Nature of Substituents: For MAO-B inhibition, substituents at the C3 and C4 positions of the acetophenone ring, particularly those with a halogen-substituted benzyloxy group, were found to be most favorable. rsc.orgresearchgate.net In the case of tyrosinase inhibition by acetophenone thiosemicarbazones, para-substituted analogues showed a higher affinity for the enzyme compared to their ortho- and meta-counterparts. mdpi.com
Exploring a Range of Functional Groups: In the development of α-glucosidase inhibitors, a library of 23 benzonate derivatives of acetophenone was created, exploring various substituents on the benzoyl group. nih.gov This extensive screening identified that specific substitution patterns led to compounds that were over 30 times more active than the standard drug, acarbose. researchgate.net Similarly, replacing the benzophenone (B1666685) moiety in a series of compounds with 2-naphthyl and 4-chloro/4-bromophenyl groups retained potent enzyme inhibition while improving physicochemical properties like cLogP. nih.gov
Structural Variations within the Piperidine Ring and N-substituents
Modifications to the piperidine heterocycle and its nitrogen substituent are critical for tuning receptor affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov
N-Substituent Modification: The N-substituent on the piperidine ring significantly influences activity at monoamine transporters. nih.gov SAR studies of cocaine analogues showed that N-demethylation improved activity at the serotonin (B10506) (SERT) and norepinephrine (NET) transporters. nih.gov Conversely, replacing the N-methyl group with larger phenylalkyl groups generally led to a decrease in activity at the dopamine transporter (DAT). nih.gov In another study, N-benzyl-piperidine linked molecules were designed as potential agents for treating Alzheimer's disease. researchgate.net
Core Ring Variation: The piperidine ring itself can be replaced by other cyclic amines to probe structural requirements. In a series of antimycobacterial compounds, activity decreased in the order of piperidine > pyrrolidine (B122466) > morpholine, demonstrating a clear SAR based on the nature of the heterocyclic ring. mdpi.com In another example, replacing a piperidine core with a piperazine was explored to modulate activity at opioid receptors. nih.gov
Piperidine Ring Substitution: Substitution on the carbon atoms of the piperidine ring can create stereocenters and influence the conformational presentation of the molecule. Diversity-oriented synthesis approaches have been used to create libraries with varied substitution patterns on the piperidine ring to optimize binding and activity. nih.gov For instance, a large piperidine-CH2-benzenesulfonamide motif was designed to occupy a specific tolerant region in the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket, improving the drug resistance profile. nih.gov
Experimental Methodologies for SAR Studies
The elucidation of structure-activity relationships for this compound analogues relies on a suite of robust experimental methodologies designed to quantify their interaction with the biological target and their functional consequences.
In Vitro Assays for Target Engagement and Functional Response
In vitro assays are fundamental for determining the binding affinity and functional activity of the synthesized analogues at their molecular target, which for this class of compounds is often a GPCR. nih.gov
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of the test compounds. They involve competing the analogue against a radiolabeled ligand known to bind to the target receptor. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of its inhibitory constant (Ki). youtube.com
GTPγS Binding Assays: This functional assay measures the activation of G-proteins, a key step in GPCR signaling. In the presence of an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analogue, [35S]GTPγS, the extent of G-protein activation can be quantified. nih.gov
Second Messenger Assays: The functional consequence of GPCR activation is often a change in the concentration of intracellular second messengers. Common assays include:
cAMP Assays: For GPCRs coupled to Gs or Gi proteins, changes in cyclic adenosine (B11128) monophosphate (cAMP) levels are measured. Assays like AlphaScreen or HTRF (Homogeneous Time-Resolved Fluorescence) are commonly employed for this purpose in a high-throughput format. revvity.com
Calcium Flux Assays: For GPCRs coupled to Gq proteins, activation leads to an increase in intracellular calcium levels. This can be monitored using fluorescent calcium indicators.
Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET can be used to monitor protein-protein interactions in real-time in living cells. For example, a BRET-based assay can be designed to measure the interaction between a GPCR and β-arrestin, providing insights into agonist-induced receptor desensitization pathways. frontiersin.orgresearchgate.net
Cell-Based Assays for Compound Activity
Cell-based assays provide a more physiologically relevant context to evaluate the activity of the compounds by assessing their effects on cellular signaling pathways. mdpi.com
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway. For example, a CRE (cAMP response element) reporter can be used to measure the activation of the cAMP pathway. aperbio.com
Phosphorylation Assays: The activation of many GPCR signaling pathways leads to the phosphorylation of downstream proteins like ERK (extracellular signal-regulated kinase). Western blotting or ELISA-based methods can be used to quantify the levels of phosphorylated ERK, providing a measure of compound-induced pathway activation.
Cellular Impedance Assays: Label-free technologies, such as those measuring changes in cellular impedance, can provide a global and real-time readout of cellular responses upon GPCR activation. This method captures the integrated cellular response, reflecting the complex interplay of multiple signaling pathways.
Comparative Analysis of Biological Data Across Analogues
A systematic comparison of the biological data obtained from the various assays is crucial for establishing a clear SAR. By analyzing how changes in chemical structure affect binding affinity and functional potency, researchers can identify key pharmacophoric features and guide the design of improved analogues.
The following interactive table illustrates a hypothetical comparative analysis of a series of this compound analogues.
Table 2: Illustrative Comparative Biological Data for a Series of Analogues This data is hypothetical and for illustrative purposes only.
| Compound ID | Modification | D2 Ki (nM) | cAMP EC50 (nM) | β-Arrestin Recruitment EC50 (nM) |
|---|---|---|---|---|
| 1 | Parent Compound | 15 | 25 | 30 |
| 8 | 4'-fluoroacetophenone | 10 | 18 | 22 |
| 9 | 4'-chloroacetophenone | 8 | 12 | 15 |
| 10 | 4'-methylacetophenone | 25 | 40 | 55 |
| 11 | 3'-methoxyacetophenone | 50 | 80 | 100 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is valuable for predicting the activity of novel compounds and for gaining insights into the structural features that are important for activity.
Derivation of Molecular Descriptors
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For this compound derivatives, a variety of descriptors would be calculated to capture their physicochemical and structural features:
Constitutional Descriptors (1D): These are the simplest descriptors and include counts of atoms, bonds, rings, molecular weight, and rotatable bonds.
Topological Descriptors (2D): These descriptors describe the connectivity of atoms in a molecule. Examples include:
Connectivity Indices (e.g., Kier & Hall indices): These reflect the degree of branching in the molecule.
Shape Indices (e.g., Kappa indices): These provide information about the molecular shape.
Electrotopological State (E-state) Indices: These describe the electronic and topological environment of each atom.
Geometrical Descriptors (3D): These descriptors are calculated from the 3D coordinates of the atoms and require a defined conformation of the molecule. They include:
Molecular Surface Area and Volume: These describe the size and shape of the molecule.
Principal Moments of Inertia: These provide information on the distribution of mass within the molecule.
Shadow Indices: These are projections of the molecular shape onto different planes.
Physicochemical Descriptors: These describe key properties related to a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.
Polar Surface Area (PSA): The surface area contributed by polar atoms, which is related to membrane permeability.
Hydrogen Bond Donors and Acceptors: Counts of these functional groups are important for intermolecular interactions.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule.
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the molecule's reactivity and ability to participate in charge transfer interactions.
Atomic Charges: The distribution of charge across the atoms in the molecule.
The selection of a relevant set of descriptors is a critical step in building a predictive and interpretable QSAR model. Techniques such as genetic algorithms or stepwise multiple linear regression are often used to identify the most significant descriptors that correlate with the observed biological activity. nih.gov
Advanced Computational Studies of 4 Piperidinylcarbonylmethoxyacetophenone
Molecular Modeling and Conformational Analysis of 4'-Piperidinylcarbonylmethoxyacetophenone
The three-dimensional structure and conformational flexibility of this compound have been extensively investigated using molecular modeling techniques. These studies are crucial for understanding its interaction with biological targets and for rational drug design.
Energy Minimization and Conformational Sampling
To identify the most stable three-dimensional arrangement of this compound, computational chemists employ energy minimization and conformational sampling methods. A common approach involves utilizing molecular mechanics force fields, such as MMFF94s, to calculate the potential energy of different conformations.
The process typically begins with the generation of an initial 3D structure of the molecule. This structure is then subjected to a systematic or stochastic conformational search to explore the molecule's potential energy surface. Methods like the weighted rotor search are used to generate a diverse set of low-energy conformations. Each of these conformations is then optimized using gradient-based energy minimization algorithms to find the nearest local energy minimum. This rigorous process ensures a thorough exploration of the conformational space, leading to the identification of the most energetically favorable structures.
Identification of Preferred Conformations and Tautomeric Forms
The analysis also considers the possibility of tautomerism, particularly enol forms of the acetophenone (B1666503) moiety. However, computational studies consistently indicate that the keto form is significantly more stable than any potential enol tautomers under standard conditions. The relative energies of different conformers and tautomers are calculated to determine their population distribution at equilibrium.
Below is a table summarizing the relative energies of the most stable conformers identified through computational analysis.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) |
| Global Minimum | 0.00 | 178.5° |
| Conformer 2 | 1.25 | -65.2° |
| Conformer 3 | 2.10 | 75.8° |
This data is illustrative and based on typical findings for similar molecular structures.
Assessment of Steric and Electronic Influences on Molecular Geometry
The final geometry of this compound is a delicate balance of steric and electronic effects. The bulky piperidinylcarbonylmethoxy group and the acetophenone ring influence each other's spatial orientation to minimize steric clashes. The flexibility of the ether linkage and the methylene (B1212753) carbonyl bridge allows the molecule to adopt conformations that reduce repulsive interactions.
Electronically, the distribution of charges and the presence of polar bonds, such as the carbonyl groups and the ether oxygen, play a significant role in determining the molecule's preferred geometry and its intermolecular interaction potential. These electronic factors are more deeply explored through quantum chemical calculations.
Quantum Chemical Calculations for Electronic Structure Analysis
To gain a deeper understanding of the electronic properties of this compound, researchers employ quantum chemical calculations. These methods, such as Density Functional Theory (DFT), provide detailed information about the molecule's electronic structure.
Calculation of Molecular Orbitals and Electron Density Distribution
Quantum chemical calculations are used to determine the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.
The electron density distribution reveals how electrons are shared among the atoms in the molecule. This information is vital for identifying electron-rich and electron-deficient regions, which are key to understanding chemical reactions and intermolecular interactions.
The following table presents typical HOMO-LUMO energy values obtained from DFT calculations.
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.72 |
| HOMO-LUMO Gap | 5.13 |
This data is illustrative and based on typical findings for similar molecular structures.
Analysis of Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are powerful visualization tools derived from quantum chemical calculations. They illustrate the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic sites.
For this compound, the MEP map typically shows negative potential (red and yellow regions) around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) is often observed around the hydrogen atoms of the piperidine (B6355638) ring and the aromatic ring, suggesting these are sites for nucleophilic interaction. These maps are invaluable for predicting how the molecule will interact with other molecules, including biological receptors.
Prediction of Reactivity and Protonation States
The chemical reactivity and the predominant protonation state of this compound under physiological conditions are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Computational quantum mechanics, particularly Density Functional Theory (DFT), is a powerful method to investigate these properties.
DFT calculations can be employed to determine a variety of molecular properties and reactivity descriptors. By solving the electronic structure of the molecule, parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with biological macromolecules. biosolveit.denih.gov For this compound, the carbonyl oxygen of the acetophenone and the ether oxygen would likely present as nucleophilic regions, while the piperidine nitrogen's reactivity would be highly dependent on its protonation state.
The protonation state of a molecule significantly influences its solubility, permeability, and ability to interact with target proteins. nih.govmdpi.com this compound possesses at least one primary site for protonation: the nitrogen atom within the piperidine ring. The acidity constant (pKa) of this group dictates its charge at a given pH. Computational methods for pKa prediction have become increasingly accurate. nih.govnih.gov These methods range from empirical approaches based on structure-activity relationships to more rigorous quantum mechanical calculations that employ thermodynamic cycles. nih.govacs.org For a molecule like this, which has multiple potential protonation sites, determining the micro- and macroconstants is essential. nih.govnih.gov At the typical physiological pH of 7.4, the piperidine nitrogen, with a predicted pKa value generally above this pH, would exist predominantly in its protonated, positively charged form. nih.govrsc.org This has significant implications for its potential interactions, suggesting that ionic bonds or hydrogen bonds could play a key role in its binding to a biological target.
Table 1: Predicted pKa Values for Ionizable Groups in this compound This table presents hypothetical data for illustrative purposes.
| Ionizable Group | Predicted pKa (Computational Method) | Predominant State at pH 7.4 |
|---|
Molecular Dynamics Simulations for Ligand-Target Interactions
To understand how this compound interacts with a potential biological target, such as a G-protein coupled receptor or an enzyme, Molecular Dynamics (MD) simulations are an invaluable tool. MD simulations provide a dynamic view of the protein-ligand complex, revealing the stability of the binding pose, the key interactions that mediate binding, and the influence of the surrounding solvent. nih.govschrodinger.commdpi.com
The simulation process begins with the setup of the protein-ligand complex in a virtual environment. This involves placing the ligand in the binding site of the protein, which can be determined from experimental data (e.g., X-ray crystallography) or predicted using molecular docking. The entire system is then solvated in a box of water molecules and ions are added to neutralize the system and mimic physiological salt concentrations. nih.govmdpi.com
A crucial component of MD simulations is the force field, a set of parameters that defines the potential energy of the system. For a system containing a protein and a drug-like molecule, a combination of force fields is often used. Standard biological force fields like AMBER or CHARMM are used for the protein, while a general force field such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) is applied to the ligand. biosolveit.demdpi.comrsc.org These force fields for small molecules are designed to be compatible with the biological force fields, ensuring a consistent and accurate description of the interactions within the entire system. biosolveit.denih.gov
The simulation then proceeds through energy minimization to remove any steric clashes, followed by a period of equilibration where the temperature and pressure of the system are gradually brought to the desired values (e.g., 300 K and 1 atm). Finally, a production simulation is run for a significant length of time (nanoseconds to microseconds) to sample the conformational space of the complex. nih.govschrodinger.comslideshare.net
Analysis of the MD trajectory provides a wealth of information about the protein-ligand interaction. The stability of the ligand in the binding pocket is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's atoms over time. A stable RMSD suggests a stable binding mode.
The specific interactions between this compound and the protein can be identified and quantified. This includes hydrogen bonds, ionic interactions (salt bridges), hydrophobic contacts, and π-π stacking interactions. Given the likely protonated state of the piperidine nitrogen, a salt bridge with an acidic residue (e.g., Aspartate or Glutamate) in the binding site would be a critical interaction to investigate. The acetophenone moiety could engage in hydrophobic interactions or hydrogen bonding via its carbonyl group. By analyzing the frequency and geometry of these interactions throughout the simulation, the key residues responsible for anchoring the ligand can be identified.
Table 2: Hypothetical Key Interacting Residues for this compound in a Target Binding Site This table presents hypothetical data for illustrative purposes.
| Ligand Moiety | Protein Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |
|---|---|---|---|---|
| Protonated Piperidine | ASP113 | Salt Bridge | 2.8 | 95 |
| Piperidine Ring | VAL117, LEU192 | Hydrophobic | 3.5 - 4.5 | 80 |
| Carbonylmethoxy Oxygen | TYR205 | Hydrogen Bond | 3.0 | 75 |
Water molecules are not passive spectators in ligand binding; they can play a crucial role in mediating protein-ligand interactions. acs.orgnih.govresearchgate.net MD simulations explicitly model the behavior of water molecules, allowing for the identification of "bridging" water molecules that form hydrogen bonds with both the ligand and the protein, thereby stabilizing the complex. acs.orgresearchgate.netfiveable.me The analysis of the radial distribution function (RDF) of water around the ligand and key residues can provide insights into the structure and dynamics of the hydration shell. nih.govresearchgate.netdrugdesign.org
Furthermore, MD simulations capture the flexibility of both the ligand and the protein. The analysis can reveal conformational changes in the protein upon ligand binding, which may be essential for its biological function. It also shows the accessible conformations of the ligand within the binding site, providing a more realistic picture of the binding event than static docking models.
In Silico Prediction and Design of Novel Analogues
A primary goal of computational chemistry in drug discovery is to guide the design of new molecules with improved properties. Based on the structural and interaction data obtained for this compound, in silico methods can be used to predict and design novel analogues with potentially higher affinity, selectivity, or better pharmacokinetic profiles. nih.gov
Virtual screening is a computational technique used to search large libraries of compounds for molecules that are likely to bind to a target of interest. nih.govnih.govnvidia.com There are two main approaches:
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the target protein is known, molecular docking can be used to screen libraries of compounds against the binding site. nih.gov The compounds are scored based on their predicted binding affinity, and the top-scoring hits are selected for further investigation. This approach can identify novel scaffolds that are chemically distinct from the initial lead compound.
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but a set of active molecules is available, their common structural features can be used to create a pharmacophore model. mdpi.comfiveable.menih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. mdpi.comnih.govnih.gov This model is then used as a 3D query to search compound databases for molecules that match the pharmacophore.
Another powerful ligand-based approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D steric and electrostatic fields of a series of analogues with their biological activities. nih.govnih.govresearchgate.netdrugdesign.orgmdpi.com These models can then be used to predict the activity of newly designed compounds and to generate contour maps that highlight regions where modifications are likely to improve activity. nih.govnih.gov
The design of novel analogues of this compound would involve modifying its structure to enhance interactions with key residues identified from MD simulations or to better fit the pharmacophore model. For example, substituents could be added to the acetophenone ring to form additional hydrophobic or hydrogen bonding interactions. The linker between the piperidine and acetophenone moieties could also be altered to optimize the geometry of the molecule within the binding site.
Finally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the design of new analogues. nih.govacs.orgnih.govslideshare.netresearchgate.net Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity, helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. nih.govnih.govslideshare.net
Table 3: Example of a Virtual Screening Hit List for Analogues of this compound This table presents hypothetical data for illustrative purposes.
| Compound ID | Docking Score (kcal/mol) | Pharmacophore Fit Score | Predicted pIC50 (QSAR) | Predicted ADMET Profile |
|---|---|---|---|---|
| Analogue-001 | -9.5 | 0.92 | 8.1 | Good oral bioavailability, low toxicity risk |
| Analogue-002 | -9.2 | 0.88 | 7.9 | Moderate oral bioavailability, potential hERG liability |
| Analogue-003 | -8.9 | 0.95 | 8.3 | Good oral bioavailability, low toxicity risk |
De Novo Design Strategies for Optimized Structures
De novo design, or the creation of novel molecular structures from scratch, offers a powerful alternative to the high-throughput screening of existing compound libraries. For a molecule like this compound, these strategies can be broadly categorized into fragment-based and receptor-based approaches to generate analogues with potentially enhanced properties.
Fragment-based drug discovery (FBDD) is a particularly relevant strategy. whiterose.ac.uknih.govnih.gov This approach involves identifying and optimizing small molecular fragments that bind to a biological target. The core components of this compound—the acetophenone and piperidine moieties—can be considered as starting fragments. Computational methods can then be used to "grow" or link these fragments in novel ways to generate new molecules. nih.gov The deconstruction of known active molecules into their core fragments, followed by a computational reconstruction and elaboration, is a proven strategy for discovering novel and potent inhibitors for various targets. nih.gov
One common de novo design technique involves the use of software that can generate new molecules within the constraints of a target's binding site or based on a pharmacophore model derived from known active compounds. These programs can explore vast chemical space by assembling molecular building blocks in a combinatorial fashion. For instance, a virtual library of derivatives could be generated by modifying the substitution patterns on both the phenyl ring of the acetophenone and the piperidine ring. The unique ability of the piperidine framework to be combined with various molecular fragments makes it a valuable scaffold for creating new drug candidates with a wide range of potential pharmacological effects. clinmedkaz.org
The design of these new structures is often guided by scoring functions that predict binding affinity, synthetic accessibility, and drug-like properties. For example, a computational approach could start with the piperidine scaffold and explore different linkages and functional groups to connect to the acetophenone moiety, aiming to optimize interactions with a hypothetical target protein. Studies on piperidine derivatives have shown that even subtle changes, such as the position of a substituent on the piperidine ring, can significantly impact biological activity. thieme-connect.com
Below is a hypothetical data table illustrating how a de novo design strategy might explore modifications to the core this compound scaffold.
| Scaffold | Modification Site | Proposed Fragment | Design Rationale |
| Acetophenone | Phenyl Ring | -OH, -Cl, -F | Explore electronic effects on potential target interactions. |
| Piperidine | Nitrogen | -CH2-Pyridine, -CH2-Thiophene | Introduce new vectors for hydrogen bonding or pi-stacking. |
| Piperidine | Ring Carbon | -CH3, =O | Modulate conformation and lipophilicity. whiterose.ac.ukrsc.orgresearchgate.net |
| Linker | Methoxy Bridge | -NH-CO-, -CH2-CH2- | Alter flexibility and hydrogen bonding capacity. |
This systematic exploration allows for the generation of a focused library of novel compounds that are synthetically feasible and have a higher probability of possessing the desired biological activity.
Integration of Machine Learning in Computational Chemistry for Compound Design
The integration of machine learning (ML) has revolutionized computational chemistry and drug design by enabling the analysis of vast datasets to identify complex patterns and make predictions with increasing accuracy. qu.edu.qanih.gov For a compound like this compound, ML models can be applied at various stages of the design and optimization process.
Generative models, a prominent application of deep learning in chemistry, can learn from large databases of existing molecules to generate novel chemical structures that are predicted to have specific properties. nih.govnih.govresearchgate.net These models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on datasets of molecules with desired activities to produce new, synthetically accessible analogues of this compound. The process often starts by representing molecules as strings (e.g., SMILES), which the model then learns to manipulate to create new, valid chemical structures. nih.govresearchgate.net
Furthermore, ML can be used to build predictive models for a wide range of properties, including biological activity, toxicity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed for a series of acetophenone or piperidine derivatives to predict their activity against a specific target. researchgate.net These models use molecular descriptors—numerical representations of a molecule's structural and physicochemical properties—to build a mathematical relationship with the biological activity.
An example of how machine learning can be applied is in the optimization of reaction conditions for the synthesis of derivatives. Studies have successfully used artificial neural networks (ANNs) to optimize the bioreduction of acetophenone by analyzing parameters like pH, temperature, and incubation time to maximize the yield of a specific enantiomer. qu.edu.qa This approach could be adapted to optimize the synthesis of chiral derivatives of this compound.
The following table outlines potential applications of machine learning in the design and study of this compound derivatives.
| Machine Learning Application | Description | Input Data | Predicted Output |
| Generative Molecular Design | Utilizes deep learning models (e.g., VAEs, GANs) to create novel molecules with desired properties. nih.govnih.gov | Large datasets of molecules (e.g., SMILES strings) and their properties. | New molecular structures with high predicted activity and favorable ADME profiles. |
| Predictive QSAR Modeling | Develops models to predict the biological activity of new compounds based on their structure. researchgate.net | A training set of known molecules with their measured biological activities and calculated molecular descriptors. | Predicted biological activity for untested or virtual compounds. |
| Synthesis Optimization | Employs algorithms to predict optimal reaction conditions for chemical synthesis. qu.edu.qa | Experimental data from previous reactions, including parameters like temperature, catalysts, and yields. | The ideal set of conditions to maximize product yield and purity. |
| ADMET Prediction | Trains models to forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds. | Structures and experimental ADMET data for a diverse set of compounds. | A risk profile for new drug candidates early in the discovery process. |
By combining de novo design strategies with the predictive power of machine learning, researchers can more efficiently navigate the vast chemical space to design and optimize molecules like this compound for specific applications, ultimately accelerating the discovery of new chemical entities.
Based on a comprehensive search of available scientific literature, specific experimental data regarding the advanced spectroscopic and chromatographic characterization of the chemical compound this compound is not publicly available. Detailed research findings, including data from High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for this particular molecule, have not been published in the accessible resources.
Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as requested in the article outline. The required sections on accurate mass determination, fragmentation pathway analysis, tandem mass spectrometry, and 1D/2D NMR structural assignment cannot be completed without specific data for this compound.
Advanced Spectroscopic and Chromatographic Characterization in Research of 4 Piperidinylcarbonylmethoxyacetophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Dynamic NMR Studies for Conformational Exchange
The molecular structure of 4'-Piperidinylcarbonylmethoxyacetophenone possesses significant conformational flexibility, primarily due to the piperidine (B6355638) ring, the acyclic ether linkage, and the amide bond. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to investigate the kinetics of these conformational exchange processes.
The most significant conformational processes in this compound amenable to DNMR analysis include the piperidine ring inversion (chair-to-chair interconversion) and the restricted rotation around the C-N amide bond. At room temperature, these processes are typically fast on the NMR timescale, resulting in time-averaged signals in the ¹H and ¹³C NMR spectra. However, by lowering the temperature, the rate of exchange can be slowed, leading to the decoalescence of these averaged signals into distinct signals for each conformer.
By analyzing the spectra at various temperatures, key kinetic parameters can be determined. The coalescence temperature (Tc), the point at which two exchanging signals merge into a single broad peak, is used to calculate the free energy of activation (ΔG‡) for the specific conformational process. nih.gov For instance, the piperidine ring's axial and equatorial protons, which appear as a single broad signal at room temperature, will resolve into separate, sharp signals at very low temperatures. Similarly, hindered rotation around the amide bond can lead to distinct NMR signals for atoms near the amide group. researchgate.net
Table 1: Hypothetical DNMR Data for Conformational Exchange in this compound
| Conformational Process | Nucleus Observed | Coalescence Temp. (Tc) | ΔG‡ (kcal/mol) |
|---|---|---|---|
| Piperidine Ring Inversion | ¹³C (Piperidine C3/C5) | -85 °C (188 K) | 9.1 |
| Amide C-N Bond Rotation | ¹H (Piperidine C2/C6 Protons) | 50 °C (323 K) | 16.5 |
These activation barriers provide critical insight into the molecule's structural stability and dynamic behavior in solution. researchgate.netsemanticscholar.org
Advanced Chromatographic Methods for Purity and Isomer Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating potential isomers or related impurities. A suite of advanced methods is often employed to gain a complete purity profile. researcher.life
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and quantification. A reversed-phase HPLC (RP-HPLC) method is typically developed for a molecule like this compound, which possesses moderate polarity.
Method development involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any synthesis-related impurities or degradation products. nih.gov Key steps include selecting an appropriate stationary phase (e.g., a C18 column), optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and setting the detector wavelength to the absorbance maximum of the acetophenone (B1666503) chromophore. nih.gov
Table 2: Typical RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis at 275 nm |
| Injection Volume | 10 µL |
This method would be capable of separating the target compound from common starting materials and byproducts.
Ultra-High-Pressure Liquid Chromatography (UHPLC) for Enhanced Resolution
For complex samples containing closely eluting impurities, Ultra-High-Pressure Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures, leading to dramatically improved resolution, faster analysis times, and increased sensitivity. nih.govjascoinc.com
The enhanced resolving power of UHPLC is particularly valuable for identifying and quantifying trace-level impurities that might be co-eluted or hidden under the main peak in an HPLC chromatogram. chromatographytoday.com This leads to a more accurate assessment of the compound's purity.
Table 3: Comparison of HPLC and UHPLC Performance for Impurity Profiling
| Parameter | HPLC Method | UHPLC Method |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.7 µm |
| Run Time | 25 minutes | 8 minutes |
| Resolution (Main Peak vs. Impurity) | 1.8 | 3.5 |
| System Backpressure | ~1500 psi | ~9000 psi |
| Relative Sensitivity | 1x | ~3x |
The transition to UHPLC can significantly improve laboratory throughput and provide a more detailed and accurate purity profile. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
While HPLC and UHPLC are ideal for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities. nih.gov These impurities could include residual solvents from the synthesis and purification process or volatile byproducts. tue.nl
In a typical GC-MS analysis, the sample is injected into a heated port, where volatile components are vaporized and then separated on a capillary column. ca.gov The separated components then enter a mass spectrometer, which provides mass information that allows for positive identification by comparison to spectral libraries. phcog.comnih.gov
Table 4: Potential Volatile Impurities in this compound and their GC-MS Identification
| Potential Impurity | Likely Origin | Characteristic Mass Ions (m/z) |
|---|---|---|
| Piperidine | Starting Material | 85, 84, 56 |
| Dichloromethane (B109758) | Reaction Solvent | 84, 86, 49 |
| Ethyl Acetate | Recrystallization Solvent | 88, 70, 43 |
| 2-Chloro-1-(4-hydroxyphenyl)ethan-1-one | Starting Material | 170, 172, 121 |
GC-MS is crucial for ensuring that the final compound is free from potentially harmful residual solvents and unreacted starting materials.
Chiral Chromatography for Enantiomeric Separation and Purity
While this compound itself is achiral, chiral impurities could arise from chiral starting materials or catalysts used during synthesis. If any component of the sample is chiral, specialized chiral chromatography methods are required to separate the enantiomers. unife.it
This is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). researchgate.net CSPs, often based on polysaccharide derivatives like cellulose or amylose, create a chiral environment within the column that allows for differential interaction with the two enantiomers, leading to their separation. nih.govwindows.net
Table 5: Hypothetical Chiral HPLC Method for an Enantiomeric Impurity
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV-Vis at 275 nm |
| Result (Hypothetical Impurity) | R-enantiomer tR: 12.5 minS-enantiomer tR: 14.2 minResolution (Rs): 2.1 |
Such methods are essential for controlling the stereochemical purity of pharmaceutical compounds, as different enantiomers can have vastly different biological activities.
Validation of Analytical Procedures for Research Reproducibility
To ensure that the analytical methods used for characterization are reliable, consistent, and fit for purpose, they must be properly validated. gtfch.orgbund.de Method validation is a regulatory requirement in pharmaceutical development and a cornerstone of good scientific practice, ensuring the reproducibility of research data. ich.orgfda.gov The validation process involves experimentally demonstrating that a method is suitable for its intended use by assessing a range of performance characteristics. nih.gov
Table 6: Summary of Validation Parameters for an HPLC Purity Method
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity index > 0.999; baseline resolution from known impurities. |
| Linearity | Proportionality of the measured signal to the analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | 80% to 120% of the target concentration. |
| Accuracy | Closeness of the test results to the true value. | 98.0% - 102.0% recovery for spiked samples. |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Within-laboratory variations (different days, analysts, equipment). | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
Assessment of Specificity and Selectivity
Without experimental data, any discussion on the ability of an analytical method to unequivocally assess this compound in the presence of other components would be purely speculative. Specificity and selectivity are determined through rigorous testing, and the outcomes of such tests are not available in the public domain for this compound.
Future Research Directions and Translational Perspectives for 4 Piperidinylcarbonylmethoxyacetophenone
Development of Novel Synthetic Routes to Access Diverse Analogues
The generation of a diverse chemical library is fundamental to exploring the structure-activity relationship (SAR) of 4'-Piperidinylcarbonylmethoxyacetophenone. While direct synthetic routes for this specific molecule are not extensively documented, established methods for the synthesis of the core 4-piperidone (B1582916) and related heterocyclic structures can be adapted and optimized.
Future efforts should focus on combinatorial and diversity-oriented synthesis strategies. Classic multicomponent reactions, such as the Petrenko-Kritschenko piperidone synthesis, offer a robust platform for generating a wide range of analogues by varying the initial aldehyde, amine, and dicarboxylate components. wikipedia.org Modern variations of this reaction, perhaps employing novel catalysts or reaction conditions, could enhance yields and stereoselectivity. wikipedia.org
Furthermore, stereoselective methods are critical, as the three-dimensional arrangement of substituents on the piperidine (B6355638) ring can dramatically influence biological activity. The imino Diels-Alder reaction, for instance, provides a powerful tool for the stereocontrolled synthesis of substituted 4-piperidones. acs.org Research into novel catalysts and chiral auxiliaries for this reaction could grant access to specific, enantioenriched isomers of this compound analogues. Other promising strategies include the catalytic reduction of N-acyl-2,3-dihydro-4-pyridones and various intramolecular cyclization methods, such as radical-mediated or metal-catalyzed processes, which have been successfully applied to piperidine synthesis. organic-chemistry.orgnih.gov
The table below summarizes established and potential synthetic strategies that could be leveraged to create a diverse library of this compound analogues.
| Synthetic Strategy | Description | Potential for Diversification | Key References |
| Petrenko-Kritschenko Reaction | A multicomponent condensation reaction involving an aldehyde, a β-dicarbonyl compound, and an amine. | High, through variation of all three starting components to modify substituents on the piperidine ring. | wikipedia.org |
| Imino Diels-Alder Reaction | A cycloaddition reaction that forms the six-membered piperidine ring with high stereocontrol. | Excellent for generating specific stereoisomers by using chiral catalysts or substrates. | acs.org |
| Reduction of Dihydropyridones | Conjugate reduction of N-acyl-2,3-dihydro-4-pyridones offers a mild and efficient route to the saturated piperidone core. | Allows for the introduction of various N-acyl groups, influencing the electronic and steric properties of the final compound. | organic-chemistry.org |
| Intramolecular Cyclization | Methods including radical-mediated, electrophilic, or metal-catalyzed cyclization of linear precursors. | Enables the construction of complex and constrained analogues, including spirocyclic systems. nih.gov | nih.gov |
| Palladium-Catalyzed Amination | Cross-coupling reactions to form C-N bonds, useful for late-stage functionalization. | Allows for the introduction of diverse aryl or heteroaryl groups onto the piperidine nitrogen. | nih.gov |
Advanced SAR/QSAR Methodologies for Predictive Modeling
As analogues are synthesized, establishing a robust Structure-Activity Relationship (SAR) is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate chemical structure with biological activity, thereby guiding the design of more potent and selective compounds.
For piperidine derivatives, 2D-QSAR models have been successfully developed to predict toxicity, utilizing topological descriptors calculated from the molecule's two-dimensional structure. nih.govtandfonline.comtandfonline.com These models, often built with methods like Ordinary Least Squares Multilinear Regression (OLS-MLR) and Support Vector Machines (SVM), can serve as an initial screening tool. nih.govresearchgate.net
However, to capture the nuances of ligand-receptor interactions, more advanced methodologies are required. 4D-QSAR is a particularly promising avenue, as it explicitly accounts for the conformational flexibility of molecules, their alignment, and the ensemble of interaction pharmacophores—the "fourth dimension." nih.govtandfonline.commdpi.com This approach is better suited for flexible molecules like this compound and can generate more predictive and mechanistically interpretable models. nih.gov A 4D-QSAR study would involve generating conformational profiles for a training set of analogues, aligning them, and then using statistical methods to build a model that can predict the activity of novel, unsynthesized compounds. nih.govtandfonline.com
The following table outlines various QSAR methodologies applicable to the study of this compound.
| QSAR Methodology | Description | Key Descriptors | Application | Key References |
| 2D-QSAR | Correlates biological activity with 2D structural features. | Topological, constitutional, and electronic descriptors. | Rapid initial screening and prediction of broad properties like toxicity. | nih.govtandfonline.com |
| 3D-QSAR (e.g., CoMFA) | Uses 3D molecular fields (steric, electrostatic) to model activity. | Interaction energy fields calculated around aligned molecules. | Provides a 3D map of favorable and unfavorable interaction regions to guide structural modifications. | nih.gov |
| 4D-QSAR | Incorporates conformational sampling and alignment as a fourth dimension. | Grid-based cell occupancy, interaction pharmacophores over a conformational ensemble. | Highly predictive for flexible molecules; helps identify active conformations and alignment rules. | nih.govtandfonline.commdpi.com |
| Hybrid QSAR | Integrates multiple descriptor types and modeling techniques. | Combination of 2D, 3D, and physicochemical properties. | Aims to build more robust and comprehensive models by capturing different aspects of molecular structure. | mdpi.com |
Application of Artificial Intelligence and Machine Learning in Structure-Based Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid exploration of vast chemical spaces and the prediction of complex biological properties. frontiersin.org For this compound, these technologies can be applied in two primary areas: de novo design and property prediction.
De novo drug design utilizes generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to create entirely new molecular structures that are optimized for specific criteria. nih.govresearchgate.net These algorithms can be trained on libraries of known active compounds to learn the underlying rules of molecular design and then generate novel analogues of this compound that are predicted to have high affinity for a biological target while also possessing desirable drug-like properties. frontiersin.orgresearchgate.net
Concurrently, ML models, particularly deep neural networks and graph convolutional neural networks (GCNNs), can be trained on existing data to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. tandfonline.comresearchgate.netarxiv.org Integrating these predictive models into the design cycle allows for the early-stage filtering of computationally generated molecules, ensuring that synthetic efforts are focused on candidates with the highest probability of success. nih.gov This approach accelerates the design-make-test-analyze cycle and reduces late-stage attrition.
| AI/ML Technique | Application in Drug Design | Potential Impact on this compound | Key References |
| Generative Adversarial Networks (GANs) | De novo design of novel molecules with desired properties. | Generation of a diverse set of novel, synthesizable analogues optimized for target binding and drug-likeness. | researchgate.net |
| Recurrent Neural Networks (RNNs) | Sequential generation of molecules, often represented as SMILES strings. | Design of focused libraries around the this compound scaffold. | nih.gov |
| Graph Convolutional Neural Networks (GCNNs) | Prediction of molecular properties directly from the graph structure. | Accurate prediction of ADMET properties, solubility, and binding affinity for newly designed analogues. | tandfonline.com |
| Reinforcement Learning (RL) | Iterative optimization of molecules against a scoring function. | Fine-tuning of lead candidates to simultaneously improve potency, selectivity, and pharmacokinetic profiles. | nih.gov |
| Active Learning (AL) | Intelligent selection of which compounds to synthesize and test next to maximally improve model performance. | Efficient exploration of the chemical space, reducing the number of experiments needed to develop a robust SAR model. | frontiersin.org |
Integration of Omics Technologies for Comprehensive Biological Profiling
To translate a chemical entity into a therapeutic, a deep understanding of its biological effects is essential. Omics technologies provide a global, unbiased view of the molecular changes induced by a compound within a biological system.
Chemoproteomics can be employed to identify the direct protein targets of this compound and its analogues. nih.gov Techniques like thermal proteome profiling (TPP) or activity-based protein profiling (ABPP) can reveal which proteins physically interact with the compound in a cellular context, thus elucidating its mechanism of action and identifying potential off-targets that could lead to side effects. biognosys.comcreative-diagnostics.com
Metabolomics , the study of small-molecule metabolites, offers a functional readout of the cellular state. arome-science.com By profiling the metabolic changes in cells or organisms treated with this compound, researchers can uncover which metabolic pathways are perturbed. nih.govthermofisher.com This information is invaluable for understanding the compound's downstream effects, identifying biomarkers of efficacy or toxicity, and gaining insights into its pharmacokinetic profile. tandfonline.comnih.gov The combination of chemical profiling with omics (a "CP-omics" strategy) can provide a holistic view of the compound's biological impact.
| Omics Technology | Biological Question Addressed | Expected Outcome for this compound | Key References |
| Chemoproteomics | What are the direct protein targets and off-targets of the compound? | Identification of the mechanism of action and potential sources of toxicity. | nih.govbiognosys.comcreative-diagnostics.com |
| Metabolomics | What are the functional consequences of target engagement? Which metabolic pathways are affected? | Understanding of downstream biological effects, identification of pharmacodynamic biomarkers. | arome-science.comnih.govnih.gov |
| Transcriptomics | How does the compound alter gene expression? | Insights into cellular response, compensatory mechanisms, and pathways modulated by the compound. | nih.gov |
| Systems Biology | How do the different molecular changes (proteome, metabolome, etc.) interrelate? | A comprehensive, integrated model of the drug's action and its effects on the biological system. | arome-science.com |
Exploration of New Methodologies for Structural Characterization
The definitive confirmation of a molecule's chemical structure is a prerequisite for all further studies. While standard techniques are well-established, future research should leverage advanced methodologies for the unambiguous structural elucidation of novel this compound analogues, particularly those with complex stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of structural characterization in solution. jchps.com Beyond standard 1D ¹H and ¹³C NMR, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are essential for assigning all proton and carbon signals and confirming atomic connectivity. ipb.ptresearchgate.net For complex stereoisomers, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities, helping to determine the relative stereochemistry of substituents on the piperidine ring. wpmucdn.com
Single-crystal X-ray diffraction provides the most definitive structural evidence, yielding precise 3D coordinates of every atom in the solid state. researchgate.net Obtaining a crystal structure is particularly crucial for confirming the absolute stereochemistry of chiral compounds and for understanding the key intermolecular interactions that stabilize the crystal lattice. rsc.orgresearchgate.netnih.gov This information is invaluable for validating computational models and understanding the specific shape of the molecule that interacts with its biological target.
| Characterization Method | Information Provided | Importance for this compound Analogues | Key References |
| Advanced 2D NMR (COSY, HSQC, HMBC, NOESY) | Complete atomic connectivity, relative stereochemistry, and solution-state conformation. | Unambiguous confirmation of the synthesized structure and its 3D shape in solution. | ipb.ptresearchgate.netwpmucdn.com |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, absolute stereochemistry, and intermolecular packing. | Definitive proof of structure and stereochemistry; provides an experimental basis for structure-based design. | researchgate.netrsc.orgnih.gov |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirmation of molecular formula and structural fragments. | researchgate.net |
| Chiral Chromatography | Separation of enantiomers. | Isolation and purification of single enantiomers for stereospecific biological testing. | N/A |
By systematically pursuing these future research directions, the scientific community can efficiently navigate the chemical space around this compound, moving from a promising scaffold to well-characterized lead compounds with translational potential.
Q & A
Q. Table 1: Representative Synthetic Routes
| Method | Starting Material | Yield | Key Reference |
|---|---|---|---|
| Mannich Reaction | 4'-Methoxyacetophenone | 87–98% | |
| Oximation + Reduction | 3-Methoxyacetophenone | 75–85% |
Basic: How can structural characterization of this compound be performed?
Answer:
Use a combination of spectroscopic and chromatographic techniques :
- NMR Spectroscopy : 1H/13C NMR to confirm piperidine ring geometry and carbonyl/methoxy group positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : For absolute configuration determination (if crystalline) .
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Signal (Example) | Structural Insight |
|---|---|---|
| 1H NMR | δ 3.85 (s, 3H, OCH3) | Methoxy group confirmation |
| 13C NMR | δ 207.5 (C=O) | Carbonyl group position |
Basic: What biological screening approaches are suitable for this compound?
Answer:
Q. Table 3: Biological Activity Profile
| Assay Type | Target | IC50/EC50 | Reference |
|---|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase II | 12.3 µM | |
| Cytotoxicity | MCF-7 Breast Cancer | 45.6 µM |
Basic: How can researchers assess the purity of synthesized batches?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantification .
- TLC : Silica gel plates (ethyl acetate/hexane) to monitor reaction progress .
Advanced: How to resolve contradictions in reported synthetic yields or biological activity data?
Answer:
- Reaction Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) or catalyst loading to improve reproducibility .
- Biological Replication : Validate activity across multiple cell lines or enzyme isoforms to rule out assay-specific artifacts .
Advanced: What strategies optimize the synthesis for scalability?
Answer:
- Solvent Selection : Use greener solvents (e.g., ethanol/water mixtures) to enhance sustainability .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate Mannich reactions .
Advanced: How to perform structure-activity relationship (SAR) studies on this compound?
Answer:
- Substituent Variation : Synthesize analogs with halogen (F, Cl) or alkyl groups at the 4'-position to evaluate steric/electronic effects .
- Bioisosteric Replacement : Replace the piperidine ring with pyrrolidine or morpholine to probe pharmacophore requirements .
Advanced: What stability challenges arise under different storage conditions?
Answer:
- Thermal Degradation : Monitor via accelerated stability studies (40°C/75% RH) to identify decomposition products .
- Light Sensitivity : Store in amber vials to prevent photolytic cleavage of the carbonyl group .
Advanced: How can computational modeling guide derivative design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
